molecular formula C18H20N4O3S2 B11007232 2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11007232
M. Wt: 404.5 g/mol
InChI Key: XRXQMSNOOHDXAJ-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including thiazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and benzothiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O3S2/c1-9(2)22(11(4)23)18-19-10(3)15(27-18)16(24)21-17-20-13-7-6-12(25-5)8-14(13)26-17/h6-9H,1-5H3,(H,20,21,24)

InChI Key

XRXQMSNOOHDXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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